molecular formula C17H20N6OS B1359873 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1071400-76-4

2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No.: B1359873
CAS No.: 1071400-76-4
M. Wt: 356.4 g/mol
InChI Key: LXTKVKAFYSQHKT-UHFFFAOYSA-N
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Description

2-({4-Methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide (CAS: 1071400-76-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a naphthylaminoethyl group, a methyl group, and a thioacetohydrazide side chain. Its molecular formula is C₁₇H₂₀N₆OS, with a molecular weight of 356.45 g/mol .

Properties

IUPAC Name

2-[[4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-11(16-21-22-17(23(16)2)25-10-15(24)20-18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,19H,10,18H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKVKAFYSQHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Hydrazide Intermediate

  • Starting from a carboxylic acid or ester derivative (e.g., 1-naphthyl-containing acid), the compound is treated with hydrazine hydrate (typically 80-85% aqueous solution) in ethanol under reflux conditions for 4 to 6 hours.
  • The reaction mixture is cooled, diluted with water, and the hydrazide precipitates as a solid.
  • The hydrazide is filtered, washed, dried, and recrystallized from ethanol to afford a purified intermediate.

Example Conditions:

Reagent Solvent Temperature Time Yield Notes
Hydrazine hydrate (80%) Ethanol Reflux (~78°C) 4-6 h ~70% Precipitation on cooling

Reference: Synthesis of (S)-2-(6-methoxy-2-naphthyl)propanoic acid hydrazide

Formation of Thiosemicarbazide Intermediate

  • The hydrazide intermediate is reacted with aryl or alkyl isothiocyanates in dry benzene or n-butanol under reflux for 4 to 6 hours.
  • This step yields thiosemicarbazide derivatives via nucleophilic addition of the hydrazide nitrogen to the isothiocyanate.
  • The product is isolated by filtration after cooling, then recrystallized from methanol or ethanol.

Example Conditions:

Reagents Solvent Temperature Time Yield Notes
Hydrazide + Aryl isothiocyanate Benzene/n-butanol Reflux 4-6 h 88-95% Solid precipitates on cooling

Reference: Preparation of 1-phenylacetyl-4-(4-methylphenyl)thiosemicarbazide

Cyclization to 1,2,4-Triazole-3-thiol

  • The thiosemicarbazide is subjected to cyclization in alkaline medium, typically using sodium hydroxide (2N solution), under reflux for 4 to 16 hours.
  • The reaction proceeds via intramolecular cyclization forming the 1,2,4-triazole ring with a thiol group at position 3.
  • After completion, the reaction mixture is acidified (e.g., with hydrochloric acid or glacial acetic acid) to precipitate the triazole-thiol compound.
  • The product is filtered, washed, and recrystallized from ethanol.

Example Conditions:

Reagent Solvent Temperature Time Yield Notes
Thiosemicarbazide + NaOH (2N) Water/ethanol Reflux 4-16 h 60-79% Acidification to precipitate product

Reference: Synthesis of 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols

Reference: Synthesis of related triazole-thioacetohydrazides

Summary of Typical Reaction Sequence and Yields

Step Reaction Type Conditions Yield Range (%) Key Observations
Hydrazide formation Hydrazinolysis of ester/acid Reflux in ethanol, 4-6 h 65-75 Solid precipitates on cooling
Thiosemicarbazide synthesis Reaction with isothiocyanate Reflux in benzene/n-butanol, 4-6 h 88-95 High purity, recrystallization
Cyclization to triazole-thiol Alkaline cyclization NaOH reflux, 4-16 h 60-79 Acidification precipitates product
Alkylation to thioacetohydrazide Nucleophilic substitution Reflux in ethanol, 6-8 h 70-75 Final purification by recrystallization

Research Findings and Characterization

  • The compounds synthesized through these methods have been characterized by elemental analysis, IR, ^1H-NMR, ^13C-NMR, and mass spectrometry, confirming the expected structures.
  • Key IR bands include N-H stretching (~3000-3400 cm^-1), C=O (~1650-1700 cm^-1), and C=S (~1250-1300 cm^-1).
  • ^1H-NMR spectra show characteristic signals for aromatic protons, methyl groups, and hydrazide NH protons.
  • Yields are generally good to excellent, and the procedures are reproducible.
  • These compounds exhibit promising biological activities such as antimicrobial and anticancer effects, motivating the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with an additional oxygen-containing functional group, while substitution could introduce a new aromatic ring or alkyl group .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is its antimicrobial properties. Research has shown that derivatives containing triazole rings exhibit significant activity against various bacterial and fungal strains. For instance, studies have demonstrated that compounds similar to this hydrazide exhibit promising results in susceptibility tests against pathogens such as Staphylococcus aureus and Candida albicans .

Antifungal Properties

The compound's antifungal activity is particularly noteworthy. It has been reported that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections that are resistant to conventional therapies .

Other Therapeutic Applications

Beyond antimicrobial and antifungal activities, triazole derivatives have been explored for their potential in treating various diseases. They have shown promise as:

  • Anti-inflammatory agents : Some studies suggest that these compounds can reduce inflammation markers in vitro.
  • Anticancer agents : The structural features of triazoles allow them to interact with biological targets involved in cancer progression .
  • Antiviral properties : Certain derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .

Case Studies and Research Findings

StudyFindings
Gümrükçüoğlu et al. (2023)Investigated the synthesis and antimicrobial activity of novel triazole derivatives showing significant inhibition against bacteria and yeast-like fungi .
Abdel-Rahman et al. (2020)Explored the biological activity of triazole compounds, highlighting their diverse pharmacological effects including antimicrobial and anticancer properties .
Imran et al. (2021)Focused on the synthesis of hydrazide derivatives with promising antimicrobial activity against clinical pathogens .

Mechanism of Action

The mechanism by which 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The triazole ring and naphthyl group may play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties. Key analogues include:

Compound Name Substituents/R-Groups Biological Activity Key Findings References
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (4) Phenyl, phenylaminoethyl, indolinone Cytotoxic against melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancers IC₅₀: 12.3 µM (IGR39); induced apoptosis in 3D spheroids
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10) Dimethylaminobenzylidene, phenylaminoethyl Antimetastatic, migration inhibition Inhibited >80% migration in all tested cancer lines; selective cytotoxicity
2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (5) Pyridinyl, phenyl Antimicrobial Moderate activity against S. aureus and E. coli
Target Compound: 2-({4-Methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide Naphthylaminoethyl, methyl Not explicitly reported Structural similarity suggests potential anticancer/antimicrobial activity; limited direct data

Key Structural Differences and Implications

Substituent Effects: Naphthylaminoethyl vs. Methyl vs. Phenyl at Position 4: The methyl group in the target compound may reduce steric hindrance compared to phenyl-substituted analogues (e.g., compound 4), improving solubility .

Biological Activity Trends: Anticancer Activity: Hydrazones with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) on the indolinone ring (compounds 6, 8) show higher cytotoxicity (e.g., IC₅₀: 8.7 µM for compound 6 against IGR39) . The target compound’s naphthyl group may mimic these effects. Selectivity: Compounds with dimethylaminobenzylidene substituents (e.g., compound 10) exhibit cancer cell selectivity (normal cell viability >70% at 10 µM), attributed to optimized hydrophobicity and hydrogen bonding .

Research Findings and Implications

  • Anticancer Potential: The target compound’s structural alignment with active analogues (e.g., compound 10) suggests promise in inhibiting metastasis, though empirical validation is needed .
  • Safety Profile : The compound is classified as an irritant (Hazard Class: IRRITANT), necessitating careful handling in future studies .

Biological Activity

2-({4-Methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors that contain both triazole and hydrazide functionalities. The general synthetic pathway includes:

  • Formation of the triazole ring : Utilizing a suitable amine and thioketone.
  • Hydrazinolysis : The introduction of the hydrazide moiety through hydrazine hydrate.
  • Purification : Employing techniques such as recrystallization or chromatography.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound demonstrated a 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene in Ferric reducing antioxidant power assays .

Antimicrobial Activity

The compound has shown promising antimicrobial activities against various pathogens. A study highlighted that derivatives containing triazole rings generally possess moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . Table 1 summarizes the antimicrobial activity of related triazole derivatives:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2aE. coli32 µg/mL
2bS. aureus16 µg/mL
2cE. faecalis64 µg/mL

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of similar compounds against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within the range of 20–50 µM, indicating moderate cytotoxicity . Table 2 provides an overview of cytotoxicity results:

CompoundCell LineIC50 (µM)
3dHeLa29
3aMCF-745
3bHeLa35

Case Studies

Several studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Antitumor Activity : A study reported that compounds with a triazole nucleus exhibited significant antitumor properties due to their ability to interact with cellular targets involved in proliferation and apoptosis .
  • Antimicrobial Evaluation : Another investigation focused on the synthesis and antimicrobial evaluation of various hydrazide derivatives, revealing that structural modifications significantly affect their microbial inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide, and how do reaction conditions influence yield?

  • Methodology:

  • Hydrazinolysis: Reacting ester derivatives (e.g., isopropyl 2-((triazolyl)thio)acetate) with excess hydrazine hydrate in propan-2-ol under reflux (3–4 hours) yields the hydrazide core. Recrystallization in propan-2-ol ensures purity .
  • Condensation: Condensation of 1,2,4-triazole-thiol intermediates with hydrazine derivatives in acetic acid under reflux achieves functionalization. For example, heating with substituted hydrazides at 100°C for 12 hours produces target compounds with >70% yield .
  • Key Variables: Solvent choice (e.g., acetic acid vs. ethanol), molar ratios (1:1.5 hydrazide:ester), and reflux duration critically impact purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Primary Methods:

  • IR Spectroscopy: Confirms NH stretching (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (650–750 cm⁻¹) groups .
  • NMR: ¹H NMR identifies protons on the naphthylamino group (δ 7.2–8.5 ppm), triazole CH3 (δ 2.3–2.5 ppm), and thioether (δ 3.8–4.2 ppm). ¹³C NMR resolves carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological studies) .

Q. What preliminary biological activities have been reported for structurally analogous 1,2,4-triazolethioacetohydrazides?

  • Anticancer Activity: Derivatives with hydrazone moieties (e.g., N′-benzylidene analogs) show IC50 values of 2–10 µM against melanoma (IGR39) and pancreatic (Panc-1) cancer cells via apoptosis induction .
  • Antimicrobial Activity: Analogues with 3,4-dimethoxyphenyl substituents exhibit MIC values of 4–16 µg/mL against S. aureus and C. albicans .
  • Limitations: Low solubility in aqueous media (logP >3.5) often necessitates formulation optimization for in vivo studies .

Advanced Research Questions

Q. How can computational methods predict the toxicity and pharmacokinetic profile of this compound?

  • Approach:

  • QSAR Models: Tools like GUSAR and TEST predict acute toxicity (LD50) and classify compounds into toxicity categories (e.g., Class IV: low toxicity). For example, LD50 values of ~1666 mg/kg in rats align with experimental data .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies interactions with targets like α-glucosidase (binding energy ≤ -8.5 kcal/mol) or mycobacterial enzymes, guiding structural optimization .
  • ADMET Prediction: SwissADME estimates high membrane permeability (TPSA <90 Ų) but potential CYP450 inhibition, requiring in vitro validation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example: Discrepancies in antifungal activity (MIC ranging from 8–64 µg/mL) may arise from:

  • Strain Variability: C. albicans ATCC vs. clinical isolates show differential susceptibility .
  • Assay Conditions: Broth microdilution (CLSI M27) vs. agar diffusion yields variance due to solubility differences .
    • Resolution: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole) for cross-study comparability .

Q. How does modifying the naphthylamino or triazole substituents affect the compound’s mechanism of action?

  • Structure-Activity Insights:

  • Naphthylamino Group: Enhances DNA intercalation (via planar aromaticity) and topoisomerase II inhibition, critical for anticancer activity .
  • Triazole Substituents: Electron-withdrawing groups (e.g., -NO2) increase electrophilicity, improving binding to cysteine proteases in parasites .
    • Experimental Validation: Replace 1-naphthylamino with pyridinyl or thiophene groups and compare IC50 shifts in enzyme inhibition assays .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes produce unexpected byproducts, and how can they be mitigated?

  • Case Study: Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine yields pyrazole byproducts (e.g., compound 5 in ) due to competing cyclization pathways.
  • Mitigation:

  • Use electron-deficient hydrazines (e.g., 4-methoxyphenylhydrazine) to favor indole formation over pyrazole side products .
  • Optimize temperature (80–100°C) and solvent polarity (acetic acid > ethanol) to suppress alternative pathways .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Protocol:

  • pH Stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (>200°C), ensuring compatibility with sterilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 2
2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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